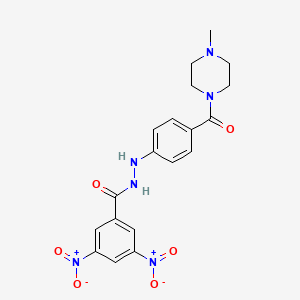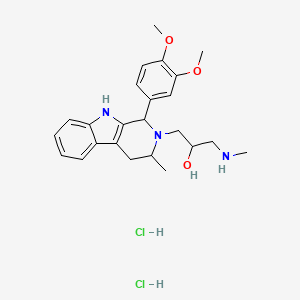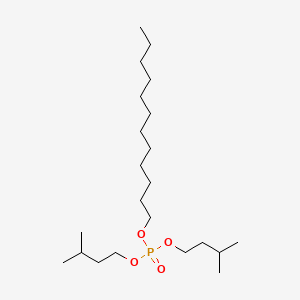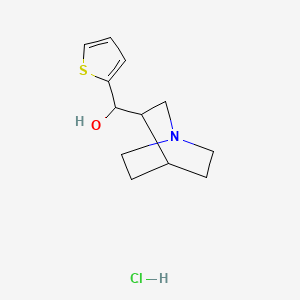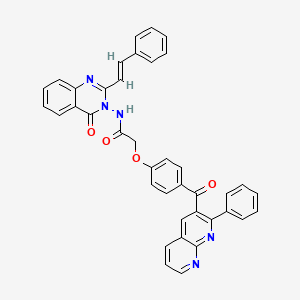
Silane, ((4-(4-hexyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, ((4-(4-hexyl-2,6,7-trioxabicyclo(222)oct-1-yl)phenyl)ethynyl)trimethyl-, is a complex organosilicon compound It features a unique structure with a trioxabicyclo octane ring, a phenyl group, and a trimethylsilane group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, ((4-(4-hexyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- typically involves multiple steps:
Formation of the Trioxabicyclo Octane Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Attachment of the Phenyl Group: The phenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Introduction of the Ethynyl Group: The ethynyl group is added via a Sonogashira coupling reaction.
Attachment of the Trimethylsilane Group: Finally, the trimethylsilane group is introduced using a silylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, ((4-(4-hexyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- can undergo various chemical reactions:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the ethynyl group or other unsaturated bonds.
Substitution: The phenyl and trimethylsilane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Silane, ((4-(4-hexyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- has several scientific research applications:
Materials Science: It is used in the development of advanced materials, including polymers and nanocomposites.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biology and Medicine: Research is ongoing into its potential use in drug delivery systems and as a bioactive compound.
Industry: It is used in the production of specialty chemicals and as a precursor for other organosilicon compounds.
Wirkmechanismus
The mechanism of action of Silane, ((4-(4-hexyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- involves its interaction with molecular targets through its functional groups. The trioxabicyclo octane ring and phenyl group can engage in π-π interactions, while the ethynyl and trimethylsilane groups can participate in covalent bonding and hydrophobic interactions. These interactions influence the compound’s reactivity and its ability to form complexes with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Silane, ((4-(4-cyclohexyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-
- Silane, ((4-(4-(3-fluorophenyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-
Uniqueness
Silane, ((4-(4-hexyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- is unique due to the presence of the hexyl group, which imparts distinct hydrophobic properties and influences its reactivity compared to similar compounds. The specific arrangement of functional groups also allows for unique interactions and applications in various fields.
Eigenschaften
CAS-Nummer |
134152-40-2 |
|---|---|
Molekularformel |
C22H32O3Si |
Molekulargewicht |
372.6 g/mol |
IUPAC-Name |
2-[4-(4-hexyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)phenyl]ethynyl-trimethylsilane |
InChI |
InChI=1S/C22H32O3Si/c1-5-6-7-8-14-21-16-23-22(24-17-21,25-18-21)20-11-9-19(10-12-20)13-15-26(2,3)4/h9-12H,5-8,14,16-18H2,1-4H3 |
InChI-Schlüssel |
MDWHBHIMCQKWHG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


